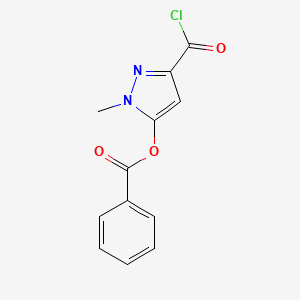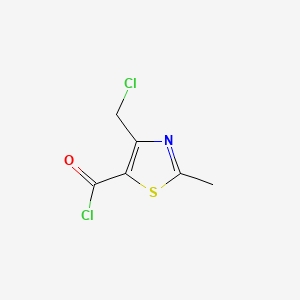![molecular formula C25H17ClO5 B590858 3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate CAS No. 126634-31-9](/img/structure/B590858.png)
3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate is a complex organic compound with the molecular formula C25H17ClO5 and a molecular weight of 432.85 g/mol. It is known for its vibrant color and is often used as a dye in various applications . The compound is characterized by its unique structure, which includes a biphenyl group and a benzo[f]chromylium core, making it a subject of interest in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate typically involves the reaction of biphenyl-4-carbaldehyde with 2-hydroxybenzaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to form the chromylium core. The final product is then treated with perchloric acid to yield the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the chromylium core to a more reduced state, altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the biphenyl and chromylium rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced chromylium derivatives.
Substitution: Substituted biphenyl and chromylium compounds.
Scientific Research Applications
3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a dye and a reagent in organic synthesis.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Utilized in the production of dyes and pigments for various applications.
Mechanism of Action
The mechanism of action of 3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate involves its interaction with light and subsequent energy transfer processes. The compound absorbs light at specific wavelengths, leading to electronic excitation. This excited state can then transfer energy to other molecules, resulting in various photochemical reactions . The molecular targets and pathways involved include interactions with cellular components and generation of reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
- 3-Biphenyl-4-yl-3H-benzo[f]chromylium chloride
- 3-Biphenyl-4-yl-3H-benzo[f]chromylium bromide
- 3-Biphenyl-4-yl-3H-benzo[f]chromylium iodide
Uniqueness
3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate is unique due to its perchlorate anion, which imparts distinct properties such as higher solubility in certain solvents and enhanced stability. This makes it particularly useful in applications where these properties are advantageous.
Properties
IUPAC Name |
3-(4-phenylphenyl)benzo[f]chromen-4-ium;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17O.ClHO4/c1-2-6-18(7-3-1)19-10-12-21(13-11-19)24-17-15-23-22-9-5-4-8-20(22)14-16-25(23)26-24;2-1(3,4)5/h1-17H;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONIIADQHYJACX-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=[O+]C4=C(C=C3)C5=CC=CC=C5C=C4.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bicyclo[2.1.1]hexane, 2-ethoxy-2-phenyl- (9CI)](/img/new.no-structure.jpg)





![Acetic acid,sodium salt,[3h]](/img/structure/B590793.png)




